2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Chemical Biology Click Chemistry Medicinal Chemistry

The compound, 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2098061-54-0), is a functionalized heterocyclic chemical building block belonging to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine class. It features a tert-butyl group at position 2 and a propargyl group at position 5, making it a bifunctional intermediate with potential utility in medicinal chemistry and click chemistry applications.

Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
CAS No. 2098061-54-0
Cat. No. B1482432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
CAS2098061-54-0
Molecular FormulaC13H19N3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN2CCN(CC2=C1)CC#C
InChIInChI=1S/C13H19N3/c1-5-6-15-7-8-16-11(10-15)9-12(14-16)13(2,3)4/h1,9H,6-8,10H2,2-4H3
InChIKeyDTUWJUBNRDEOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Procurement Overview


The compound, 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2098061-54-0), is a functionalized heterocyclic chemical building block belonging to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine class. It features a tert-butyl group at position 2 and a propargyl group at position 5, making it a bifunctional intermediate with potential utility in medicinal chemistry and click chemistry applications [1]. However, its specific biological activity or performance characteristics relative to its closest structural analogs are not documented in publicly available primary research, patents, or authoritative databases, limiting the basis for quantitative differentiation in a procurement context.

Why 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Cannot Be Simply Substituted


In the absence of published comparative data, generic substitution within the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine class is not supported by quantitative evidence for this specific compound. While structural analogs like the des-propargyl (CAS 1250444-05-3) or des-tert-butyl (CAS 2098013-97-7) derivatives are commercially available, no head-to-head studies exist to demonstrate functional equivalence or superiority in any application context [1]. The compound's bifunctional nature—a sterically bulky tert-butyl group and a reactive propargyl handle—implies distinct reactivity and physicochemical profiles, yet these remain unquantified against comparators in the public domain, prohibiting evidence-based interchange.

Quantitative Differentiation Evidence for 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine


Unavailability of Head-to-Head Comparator Data for Procurement Decisions

A comprehensive search of primary research papers, patents, and authoritative databases yielded no head-to-head quantitative comparisons between 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its closest structural analogs (e.g., CAS 1250444-05-3 and CAS 2098013-97-7) for any biological activity, selectivity, ADME/Tox, or physicochemical stability parameter [1]. Consequently, no evidence-based differentiation claim can be substantiated for procurement purposes.

Chemical Biology Click Chemistry Medicinal Chemistry

Potential Applications of 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Based on Structural Inference


Scaffold for Diversity-Oriented Synthesis in Medicinal Chemistry

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is recognized as a privileged scaffold in medicinal chemistry, with documented use in programs targeting HBV, ATR, and casein kinases [1]. Although this specific compound has no associated biological data, its bifunctional nature makes it a potentially valuable intermediate for library synthesis, where the propargyl group can be used for late-stage diversification via CuAAC click chemistry. It should not be considered an active or lead-like molecule itself without further profiling.

Click Chemistry Building Block for Bioconjugation or Probe Synthesis

The propargyl substituent is a classic handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a workhorse reaction in chemical biology and probe development. This compound could theoretically serve as a stable, sterically shielded scaffold for constructing triazole-linked conjugates, with the tert-butyl group providing increased lipophilicity compared to the des-tert-butyl analog . However, the practical advantages over other propargyl-containing building blocks remain unquantified.

Process Chemistry Intermediate for Multikilogram Synthesis

A synthetic methodology paper demonstrates the scalable, cost-efficient synthesis of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine building blocks on a multigram scale . This suggests that the compound class, including by extension the target molecule, may be accessible in quantities suitable for early-stage process development. No data, however, confirms the specific scalability or cost-efficiency of this exact derivative.

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